Egfr T790M/L858R/ack1-IN-1 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), particularly the T790M and L858R mutations, which are associated with resistance to certain cancer therapies. This compound represents a dual-targeting strategy, aiming to inhibit both the mutated forms of EGFR and ACK1, a non-receptor tyrosine kinase implicated in cancer progression. The development of this compound is crucial as it addresses the challenge of drug resistance in lung cancer treatment.
The compound derives from extensive research on EGFR mutations that confer resistance to tyrosine kinase inhibitors. The classification of Egfr T790M/L858R/ack1-IN-1 falls under dual inhibitors targeting tyrosine kinases, specifically designed for oncological applications. It is part of a growing class of targeted therapies that aim to improve treatment outcomes for patients with non-small cell lung cancer (NSCLC) harboring these mutations.
The synthesis of Egfr T790M/L858R/ack1-IN-1 involves several key steps:
The synthesis is guided by structure-activity relationship studies that optimize potency against the target kinases while minimizing off-target effects.
The molecular structure of Egfr T790M/L858R/ack1-IN-1 features an aminoquinazoline core, which is essential for its function as a kinase inhibitor. Key structural elements include:
Data from crystallography and docking studies indicate that the compound occupies critical regions within the ATP-binding pockets, facilitating strong interactions with the target proteins.
Egfr T790M/L858R/ack1-IN-1 undergoes several important chemical reactions during its mechanism of action:
Studies have demonstrated that dual inhibition can lead to enhanced therapeutic effects compared to single-target inhibitors.
The mechanism by which Egfr T790M/L858R/ack1-IN-1 exerts its effects involves:
Data from in vitro assays show significant reductions in cell viability in cancer cell lines harboring these mutations when treated with Egfr T790M/L858R/ack1-IN-1.
Egfr T790M/L858R/ack1-IN-1 exhibits several notable physical and chemical properties:
Egfr T790M/L858R/ack1-IN-1 has significant potential applications in oncology:
The epidermal growth factor receptor (EGFR) harboring L858R point mutation in exon 21 and T790M gatekeeper mutation in exon 20 represents a major oncogenic driver and resistance mechanism in NSCLC. The L858R mutation enhances kinase activity by destabilizing the autoinhibited conformation of EGFR, increasing ATP affinity and downstream pro-survival signaling (e.g., MAPK, PI3K/AKT) [6] [9]. However, T790M emerges post-therapy with first-generation TKIs (gefitinib/erlotinib), conferring resistance via two mechanisms:
Biophysically, T790M/L858R is a gain-of-function mutant with ligand-independent autophosphorylation, driving uncontrolled proliferation and tumorigenesis in vivo [6] [10]. This dual mutant exhibits unique structural dynamics, including altered αC-helix positioning and hydrophobic spine assembly, amplifying basal kinase activity [7].
Table 1: Biochemical Properties of EGFR Mutants
Mutant | ATP Km (μM) | Gefitinib Kd (nM) | Transformation Potential |
---|---|---|---|
Wild-type EGFR | 50.2 | 35.3 | Low |
L858R | 8.5 | 2.4 | High |
T790M | 16.3 | 4.6 | Moderate |
T790M/L858R | 1.8 | 10.9 | Very High |
Data compiled from enzyme kinetics and binding assays [6] [9].
ACK1 (Activated Cdc42-associated kinase 1), a non-receptor tyrosine kinase, integrates signals from multiple RTKs (EGFR, ALK, MET) and regulates key oncogenic pathways:
In EGFR-mutant NSCLC, ACK1 is hyperactivated in resistant tumors post-osimertinib. Phosphoproteomics reveals Ack1-mediated phosphorylation of EGFRTyr284 and HER3Tyr1197, sustaining survival despite EGFR blockade [4] [8]. ACK1 amplification occurs in 28.5% of lung squamous carcinomas and correlates with poor survival in NSCLC patients [4] [7].
Table 2: ACK1-Driven Resistance Mechanisms in EGFR-TKI Resistance
Resistance Context | ACK1 Alteration | Downstream Effect | Therapeutic Consequence |
---|---|---|---|
Osimertinib-acquired | Gene amplification | AKT/mTOR reactivation | Loss of apoptosis |
ASK120067-resistant cells | pY284 upregulation | STAT3 activation | Cell survival in EGFR-inhibited state |
HCC827/AR cell lines | mRNA overexpression | Suppression of BIM | Attenuated intrinsic apoptosis |
Data from kinase arrays and transcriptomic analyses of resistant models [3] [4] [8].
The simultaneous targeting of EGFRT790M/L858R and ACK1 addresses two complementary resistance drivers:
Preclinically, combining osimertinib (EGFR T790M inhibitor) with ACK1 inhibitors (e.g., (R)-9b) synergistically induces apoptosis (combinatorial index <0.5) and delays resistance in xenografts >6 months longer than single agents [4] [8]. EGFR/ACK1-IN-1 exemplifies a single-molecule dual inhibitor with IC50 values of 23 nM (EGFRT790M/L858R) and 263 nM (ACK1), disrupting both primary and bypass pathways [1] [5]. Structural modeling confirms that its pyrimidine core occupies the ATP cleft of EGFRT790M/L858R, while the chlorophenyl extension engages the ACK1 hydrophobic pocket [1] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2